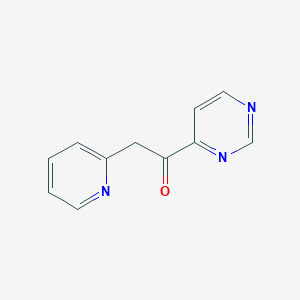
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one typically involves the condensation of benzylamine with benzaldehyde followed by cyclization with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one: Known for its unique structure and potential biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-thione: Similar structure but with a sulfur atom, potentially different biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-imine: Contains an imine group, which may alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets
Propiedades
Número CAS |
65155-73-9 |
|---|---|
Fórmula molecular |
C24H19NO |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(3E)-1-benzyl-3-benzylidene-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H19NO/c26-24-22(16-19-10-4-1-5-11-19)17-23(21-14-8-3-9-15-21)25(24)18-20-12-6-2-7-13-20/h1-17H,18H2/b22-16+ |
Clave InChI |
IPXQLTKDYGPVNQ-CJLVFECKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)




![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)
![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)
![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)

![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)

![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)

